1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea
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Overview
Description
1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea is a synthetic organic compound characterized by the presence of pyrimidine rings and a sulfanylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Introduction of the Sulfanylpropyl Group: The sulfanylpropyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated propyl derivative.
Coupling of Pyrimidine Rings: The final step involves coupling the pyrimidine rings with the sulfanylpropyl intermediate using urea derivatives under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction of the pyrimidine rings can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine ring structure and are known for their biological activities, including antitrypanosomal and antiplasmodial properties.
Sulfonylpyrimidines: These compounds contain sulfonyl groups attached to pyrimidine rings and are studied for their potential as therapeutic agents.
Uniqueness
1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea is unique due to the presence of both sulfanylpropyl and pyrimidine groups, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other pyrimidine derivatives.
Properties
IUPAC Name |
1-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6OS/c1-10-4-8-17-13(18-10)21-9-3-7-16-12(20)19-11-14-5-2-6-15-11/h2,4-6,8H,3,7,9H2,1H3,(H2,14,15,16,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZGKUAZBNIWAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCCNC(=O)NC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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